3-Bromo-4-oxo-4-p-tolyl-butyric acid
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Overview
Description
3-Bromo-4-oxo-4-p-tolyl-butyric acid is an organic compound with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromine atom, a ketone group, and a p-tolyl group attached to a butyric acid backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid typically involves the bromination of 4-oxo-4-p-tolyl-butyric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-4-p-tolyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-Bromo-4-oxo-4-p-tolyl-butyric acid has diverse applications in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-4-p-tolyl-butyric acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, the ketone group can participate in various redox reactions, influencing the compound’s overall reactivity and behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-p-tolyl-butyric acid: This compound lacks the bromine atom and has different reactivity and applications.
3-Chloro-4-oxo-4-p-tolyl-butyric acid: Similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Oxo-4-phenyl-butyric acid: This compound has a phenyl group instead of a p-tolyl group, resulting in different steric and electronic effects.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical behavior. The combination of the bromine atom, ketone group, and p-tolyl group makes this compound valuable for specific synthetic and research applications that require these functional groups .
Properties
IUPAC Name |
3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMNHCSODTMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403532 |
Source
|
Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53515-23-4 |
Source
|
Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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